molecular formula C30H21FN2OS2 B301413 N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide

N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide

Cat. No. B301413
M. Wt: 508.6 g/mol
InChI Key: ICDDUAJHBWTCBW-UHFFFAOYSA-N
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Description

N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide, also known as FNASB, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide is still being investigated, but it is believed to involve the inhibition of certain enzymes and receptors. Specifically, N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cellular differentiation. In addition, N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide has been shown to inhibit the activity of certain receptors, such as the adenosine A3 receptor, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide has also been shown to have anti-inflammatory effects, as it can inhibit the production of certain cytokines and chemokines. In addition, N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide has been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide for lab experiments is its high potency and selectivity. N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide has been shown to exhibit potent inhibitory activity against certain enzymes and receptors, making it a valuable tool for studying their biological functions. In addition, N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide has good solubility in aqueous and organic solvents, allowing for easy preparation of stock solutions.
However, one limitation of N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide for lab experiments is its relatively high cost compared to other compounds. In addition, N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide may have off-target effects that could complicate data interpretation. Therefore, careful controls and validation experiments should be performed when using N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide in lab experiments.

Future Directions

There are several future directions for research on N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide. One area of interest is its potential applications in drug discovery and development. N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide has been shown to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug development. In addition, N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide has been shown to have anti-inflammatory and anti-cancer properties, which could be further explored in preclinical and clinical studies.
Another area of interest is the mechanism of action of N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide. While it is known that N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide inhibits certain enzymes and receptors, the exact mechanism of action is still being investigated. Further studies are needed to elucidate the molecular mechanisms underlying the biological effects of N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide.
Conclusion:
In conclusion, N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide is a novel compound that has been synthesized and studied for its potential applications in scientific research. It exhibits potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug discovery and development. N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide also has anti-inflammatory and anti-cancer properties, and has been shown to have neuroprotective effects. While there are some limitations to using N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide in lab experiments, its high potency and selectivity make it a valuable tool for studying biological functions. Further research is needed to fully understand the mechanism of action of N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide and its potential applications in various fields of scientific research.

Synthesis Methods

N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide is synthesized through a multi-step process that involves the reaction of various reagents and solvents. The synthesis method involves the use of benzothiazole, naphthalene, and fluoroaniline as starting materials, which undergo a series of reactions to form the final product. The synthesis method has been optimized to ensure high yield and purity of N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide.

Scientific Research Applications

N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug discovery and development. N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide has also been studied for its potential anti-inflammatory and anti-cancer properties.

properties

Product Name

N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide

Molecular Formula

C30H21FN2OS2

Molecular Weight

508.6 g/mol

IUPAC Name

N-[2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C30H21FN2OS2/c31-26-14-12-21(24-10-3-4-11-25(24)26)18-35-30-33-27-15-13-22(17-28(27)36-30)32-29(34)16-20-8-5-7-19-6-1-2-9-23(19)20/h1-15,17H,16,18H2,(H,32,34)

InChI Key

ICDDUAJHBWTCBW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC4=C(C=C3)N=C(S4)SCC5=CC=C(C6=CC=CC=C56)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC4=C(C=C3)N=C(S4)SCC5=CC=C(C6=CC=CC=C56)F

Origin of Product

United States

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